molecular formula C24H19N3O B5295657 (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5295657
M. Wt: 365.4 g/mol
InChI Key: POPGJQNMMJVAHS-XSFVSMFZSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety and a phenylprop-2-enenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzimidazole with 3-methylbenzyl bromide to form an intermediate, which is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The phenylprop-2-enenitrile group may interact with cellular membranes, affecting cell signaling pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)phenol
  • 3-(1H-benzimidazol-2-yl)prop-2-enenitrile
  • 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile

Uniqueness

Compared to similar compounds, (2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}prop-2-enenitrile stands out due to the presence of the 3-methylbenzyl group, which can enhance its binding affinity and specificity towards certain biological targets

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(3-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-17-7-6-8-18(13-17)16-28-23-12-5-2-9-19(23)14-20(15-25)24-26-21-10-3-4-11-22(21)27-24/h2-14H,16H2,1H3,(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPGJQNMMJVAHS-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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